The 4‑Chloro Substituent Is Indispensable for High‑Ceiling Diuretic Activity, Confirming Structural Differentiation
Systematic SAR studies established that the 4‑chloro substituent on the anthranilic acid core is a structural requirement for high‑ceiling loop diuretic activity [1]. Compounds lacking this chlorine, such as anthranilic acid, N‑furfuryl‑5‑sulfamoyl‑, failed to produce the maximal natriuretic response characteristic of furosemide. In contrast, furosemide (4‑chloro‑N‑furfuryl‑5‑sulfamoylanthranilic acid) consistently induces a peak fractional sodium excretion (FENa) of 20–25% in human subjects [2]. This confirms that the 4‑chloro group is a key pharmacophoric element, and its absence defines a distinct chemical entity with different pharmacological classification.
| Evidence Dimension | Presence vs. absence of the 4‑chloro substituent required for high‑ceiling diuretic activity |
|---|---|
| Target Compound Data | No 4‑chloro substituent (des‑chloro analog) |
| Comparator Or Baseline | Furosemide: 4‑chloro present; peak FENa ≈ 20–25% |
| Quantified Difference | Qualitative requirement confirmed; des‑chloro does not meet pharmacophore |
| Conditions | SAR review and human renal clearance studies |
Why This Matters
Procurement of the correct compound ensures that analytical reference standards reflect the true des‑chloro structure, which is essential for specificity in impurity methods and avoids misidentification with active API.
- [1] O. B. Tvaermose Nielsen, P. W. Feit. Structure-Activity Relationships of Aminobenzoic Acid Diuretics and Related Compounds. In: Diuretic Agents, ACS Symposium Series, 1978, Vol. 83, Chapter 2, pp 23–42. View Source
- [2] Diuretic Action of Furosemide. Journal of the American Medical Association, 1965. View Source
